4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Overview
Description
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a chemical compound with the molecular formula C6H9N3O3S and a molecular weight of 203.22 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique structural features, which include a formyl group, a dimethylamino group, and a sulfonamide group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide typically involves the reaction of 4-imidazolecarboxaldehyde with N,N-dimethylsulfamide under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: 4-Carboxy-N,N-dimethyl-1H-imidazole-1-sulfonamide
Reduction: 4-Hydroxymethyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can interact with sulfonamide-binding proteins, affecting their function. The overall effect of the compound depends on the specific biological context and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Imidazolecarboxaldehyde: Lacks the dimethylamino and sulfonamide groups, making it less versatile in certain chemical reactions.
1H-Imidazole-4-sulfonyl chloride: Contains a sulfonyl chloride group instead of a formyl group, leading to different reactivity and applications.
2-Imidazolecarboxaldehyde: Has the formyl group at a different position on the imidazole ring, resulting in different chemical properties.
Uniqueness
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is unique due to the presence of both the formyl and sulfonamide groups on the imidazole ring, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and development .
Biological Activity
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, drawing on diverse sources for a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 203.2 g/mol. The compound features an imidazole ring, a sulfonamide group, and an aldehyde functional group (formyl), which contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 203.2 g/mol |
CAS Number | 140174-48-7 |
Purity | ≥98% |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzymatic activity, which is crucial in various biological pathways. The sulfonamide group may interact with specific sulfonamide-binding proteins, further influencing its biological effects.
Biological Activities
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting potential therapeutic applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Anti-inflammatory Effects
Imidazole derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may reduce pro-inflammatory mediators and inhibit pathways such as NF-kB activation, which is pivotal in inflammation .
Case Studies
Several studies have highlighted the biological activities of imidazole derivatives:
- Study on Antimicrobial Activity : A study demonstrated that imidazole compounds could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was linked to their ability to disrupt bacterial cell wall synthesis.
- Evaluation of Anticancer Activity : In vitro studies showed that specific imidazole derivatives could induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects due to structural similarities .
- Anti-inflammatory Research : Research focused on the inhibition of NF-kB revealed that certain imidazole derivatives significantly reduced inflammatory responses in macrophage models, indicating potential therapeutic roles for compounds like this compound in inflammatory diseases .
Properties
IUPAC Name |
4-formyl-N,N-dimethylimidazole-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-3-6(4-10)7-5-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTZETLXNQDZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439237 | |
Record name | 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140174-48-7 | |
Record name | 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 140174-48-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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